4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide
Overview
Description
The description of a compound usually includes its IUPAC name, other names or synonyms it might be known by, and its structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and its chemical behavior under various conditions.Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, and its implications for science and industry.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have access to a library or a university database, you might be able to find more information there. Alternatively, you could consider reaching out to a chemistry professor or a professional chemist for guidance. They might be able to provide more specific information or suggest resources where you could find more information.
properties
IUPAC Name |
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-13-6-8-14(9-7-13)17-10-2-5-16(20)19-18-12-15-4-3-11-21-15/h3-4,6-9,11-12,17H,2,5,10H2,1H3,(H,19,20)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNFDJQGXTAHV-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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